Gly-Arg-Ala-Asp-Ser-Pro (GRADSP) is a synthetic peptide often employed as a negative control in cell adhesion and integrin research. [, , , , , ] It serves as a scrambled sequence analog of the cell adhesion motif Arg-Gly-Asp-Ser (RGDS) found in various extracellular matrix proteins. [, , , , , ] By altering the amino acid sequence, GRADSP loses the specific binding affinity of RGDS to integrins while maintaining a similar size and charge distribution. [, , , , , ] This property makes it valuable for discerning the specific effects of RGDS-mediated integrin interactions from non-specific interactions in experimental settings.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH is a synthetic peptide composed of six amino acids: glycine, arginine, alanine, aspartic acid, serine, and proline. It is primarily utilized in biochemical research as a control peptide in studies involving fibronectin inhibitors. This compound is significant in various physiological processes, particularly those related to cell adhesion and signaling pathways. Its role as a negative control peptide allows researchers to validate the effects of active peptides in experimental settings.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH belongs to the class of bioactive peptides and is often classified under synthetic peptides used in molecular biology and biochemistry. Its structure allows it to interact with integrins, specifically those that bind to the Arg-Gly-Asp sequence, although it does not induce the typical biological responses associated with such interactions .
The synthesis of H-Gly-Arg-Ala-Asp-Ser-Pro-OH typically employs Solid-Phase Peptide Synthesis (SPPS). This method involves several key steps:
The efficiency of SPPS relies on careful control of reaction conditions such as temperature and pH, as well as the choice of coupling reagents. The entire process can take several hours to days depending on the length and complexity of the peptide sequence.
The molecular formula of H-Gly-Arg-Ala-Asp-Ser-Pro-OH is , indicating a complex structure that includes several functional groups characteristic of amino acids. The compound's structure facilitates its interaction with integrins involved in cell adhesion processes.
The InChI key for H-Gly-Arg-Ala-Asp-Ser-Pro-OH is NNRFRJQMBSBXGO-CIUDSAMLSA-N, which provides a unique identifier for its chemical structure in databases .
H-Gly-Arg-Ala-Asp-Ser-Pro-OH can undergo various chemical transformations:
Common reagents for these reactions include:
The primary mechanism of action for H-Gly-Arg-Ala-Asp-Ser-Pro-OH involves its interaction with RGD-binding integrins without triggering downstream signaling pathways typical for active peptides. As a negative control peptide, it serves to inhibit cell adhesion by preventing integrin activation.
In laboratory settings, this peptide's stability is maintained when stored at -20°C and protected from light. Its effects can vary based on dosage in animal models, where it serves as a baseline for assessing active peptides' effects on cell behavior.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH typically appears as a white to off-white powder. It is hygroscopic and should be stored under desiccated conditions.
The solubility of this peptide in water is approximately 1 mg/mL. It has a flash point that is not applicable due to its solid state at room temperature .
H-Gly-Arg-Ala-Asp-Ser-Pro-OH has several applications in scientific research:
This compound's versatility makes it an essential tool for researchers exploring cellular interactions and therapeutic applications involving peptides.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP) is a hexapeptide specifically designed as an inactive control peptide in studies investigating fibronectin-integrin interactions. Its primary function is to provide a negative control benchmark for the biologically active sequence Arg-Gly-Asp (RGD), which is the minimal integrin-binding motif found in fibronectin and other extracellular matrix (ECM) proteins [1] [3]. Unlike active RGD-containing peptides such as H-Gly-Arg-Gly-Asp-Ser-Pro-OH (GRGDSP), GRADSP contains a single amino acid substitution (glycine to alanine at position 3), which abolishes its capacity to disrupt fibronectin binding to cellular receptors [9].
This structural alteration renders GRADSP incapable of competing with endogenous fibronectin for occupancy of integrin-binding sites on cell surfaces. Experimental validation shows GRADSP fails to inhibit:
Table 1: Experimental Applications of GRADSP as an Inactive Control
Biological Process Studied | Active Peptide (Effect) | GRADSP (Control Effect) | Experimental System |
---|---|---|---|
Fibronectin binding inhibition | GRGDSP (IC₅₀ ~50 μM) | No inhibition (up to 1 mM) | Platelet adhesion assays [9] |
Focal contact formation | GRGDSP (Promotes assembly) | No assembly observed | Fibroblast cultures [3] |
Signal transduction | GRGDSP (Modulates Ca²⁺ flux) | No detectable signaling | Papillary muscle studies [4] |
This inert nature makes GRADSP indispensable for confirming that observed effects in fibronectin inhibition studies are specifically attributable to RGD-mediated mechanisms rather than nonspecific peptide interactions [1].
The single Ala-for-Gly substitution in GRADSP (converting RGD to RAD) creates profound mechanistic divergence from active RGD-containing peptides through three primary mechanisms:
Steric Hindrance and Conformational Specificity:The β-carbon in alanine's side chain introduces steric constraints that prevent optimal docking with the integrin receptor's ligand-binding pocket. The RGD sequence in fibronectin adopts a specific β-turn conformation recognized by multiple integrins (α5β1, αvβ3, αIIbβ3). Molecular modeling reveals the alanine substitution disrupts this spatial configuration, reducing binding affinity by >100-fold compared to GRGDSP [3] [7].
Electrostatic Perturbation:The glycine-to-alanine substitution alters local charge distribution critical for the aspartic acid residue (position 4) to coordinate with the metal ion-dependent adhesion site (MIDAS) in integrin β-subunits. This disruption eliminates the salt bridge formation essential for high-affinity integrin binding [4] [8].
Functional Consequences in Cellular Systems:In cardiac muscle studies, GRGDSP (10 μM) depressed contractile force by 28-37% by interfering with α5β1 integrin-mediated mechanotransduction. In contrast, GRADSP at identical concentrations showed no significant effect on force-frequency relationships or calcium handling, confirming its biological inertness [4]. Similarly, in fibroblast adhesion assays, GRADSP failed to displace fibronectin from integrin binding sites even at concentrations where GRGDSP achieved complete inhibition [3].
Table 2: Structural and Functional Comparison of RGD vs. RAD Peptides
Characteristic | GRGDSP (Active) | GRADSP (Inactive) | Biological Consequence |
---|---|---|---|
Integrin-binding motif | RGD (native) | RAD (mutated) | Loss of integrin recognition |
β-turn conformation | Stable | Disrupted | Improper docking to integrins |
MIDAS coordination | Effective Asp coordination | Ineffective coordination | Failed activation signal |
Cell adhesion inhibition (EC₅₀) | 10-100 μM range | >1,000 μM (ineffective) | Specificity control |
Focal contact induction | Yes (in permissive cells) | No | Validation of RGD-dependence |
The biological inertness of GRADSP provides unique insights into ECM remodeling processes by serving as a precision tool for dissecting RGD-specific signaling pathways:
Protease-Generated Matricryptin Studies:During ECM degradation by matrix metalloproteinases (MMPs) or neutrophil elastase, cryptic RGD sites are exposed in proteins like collagen and fibronectin. These sites function as "matricryptins" that activate integrin-mediated signaling. GRADSP does not interfere with these pathways, making it ideal for control experiments investigating whether cellular responses to proteolyzed ECM fragments require RGD recognition [2] [5]. Research shows that elastase-generated collagen fragments induce vasodilation via αvβ3 integrin, an effect blocked by GRGDSP but unaffected by GRADSP [4].
Mechanotransduction Pathways:In cardiac tissues, RGD-integrin interactions modulate protein kinase Cε (PKCε) activation and calcium handling. GRADSP's inability to perturb these pathways confirms that observed effects with RGD peptides specifically depend on integrin engagement rather than nonspecific peptide-receptor interactions [4]. This distinction is critical for understanding how ECM stiffness in fibrotic or cancerous tissues (mediated through altered RGD accessibility) influences cellular mechanosensing.
ECM Remodeling Feedback Loops:Fibronectin upregulation during wound healing or inflammation activates α5β1 integrin, promoting NF-κB activation and further fibronectin synthesis. GRADSP does not disrupt this feedback loop, whereas RGD-containing peptides inhibit it. This property makes GRADSP essential for confirming that experimental disruption of autocrine ECM signaling specifically requires RGD blockade [10].
Table 3: GRADSP Applications in ECM Remodeling Research
Research Context | GRADSP Utility | Key Findings Enabled |
---|---|---|
Matricryptin signaling | Controls for RGD specificity | Confirmed elastase fragments signal via RGD-integrins [4] |
Fibrosis mechanotransduction | Non-perturbing control in stiff matrices | Validated RGD-dependent PKCε activation in myofibers [4] |
Epithelial restitution studies | Exclusion of nonspecific peptide effects | Established NF-κB activation requires RGD binding [10] |
Cancer ECM degradation | Differentiation of protease vs. integrin effects | Identified MMP-9 liberates bioactive RGD fragments [5] |
Figure 1: Molecular Basis for GRADSP Inactivity
Active Site Comparison: GRGDSP: H-Gly-Arg-*Gly*-Asp-Ser-Pro-OH | | Flexible glycine enables β-turn formation → Optimal RGD presentation to integrin GRADSP: H-Gly-Arg-*Ala*-Asp-Ser-Pro-OH | | Methyl group steric hindrance → Disrupted integrin docking geometry
The strict sequence dependence demonstrated by GRADSP highlights the precision of integrin-ECM recognition events and their non-redundant roles in tissue homeostasis, inflammation, and repair processes. Its continued use in experimental models confirms that RGD-independent mechanisms (e.g., synergy sites like PHSRN in fibronectin) remain intact when this control peptide is applied [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0